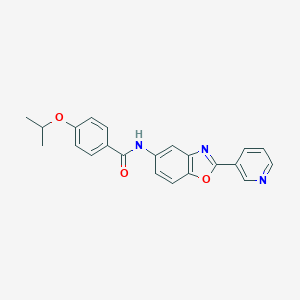
4-isopropoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-isopropoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide, also known as PBOX-15, is a novel chemical compound that has gained attention in scientific research due to its potential applications in various fields. PBOX-15 is a benzamide derivative that has been synthesized using a multi-step process.
Mecanismo De Acción
The mechanism of action of 4-isopropoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cancer cell growth and inflammation. 4-isopropoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide has been found to inhibit the activity of topoisomerase IIα, a protein that is involved in DNA replication and cell division. It has also been found to inhibit the activity of NF-κB, a protein that is involved in inflammation and immune response.
Biochemical and Physiological Effects:
4-isopropoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide has been found to have a range of biochemical and physiological effects. In cancer cells, 4-isopropoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide has been found to induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth. In animal models, 4-isopropoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide has been found to reduce inflammation and protect neurons from oxidative stress. 4-isopropoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide has also been found to have anti-angiogenic properties, which may be useful in treating cancer and other diseases that involve abnormal blood vessel growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-isopropoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide in lab experiments is its high purity and yield, which allows for accurate and reproducible results. 4-isopropoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide is also relatively stable and can be stored for long periods of time without degradation. However, one limitation of using 4-isopropoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide is its relatively high cost, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-isopropoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide. One area of research could be the development of more efficient synthesis methods that can reduce the cost of producing 4-isopropoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide. Another area of research could be the identification of new applications for 4-isopropoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide, such as in the treatment of other diseases or in the development of new materials. Additionally, further studies on the mechanism of action of 4-isopropoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide could lead to the development of more targeted therapies for cancer and other diseases.
Métodos De Síntesis
The synthesis of 4-isopropoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide involves a multi-step process that starts with the reaction of 2-aminopyridine and 2-hydroxybenzaldehyde to form 2-(2-hydroxyphenyl)pyridin-3-amine. This intermediate is then reacted with 4-isopropoxybenzoyl chloride to form 4-isopropoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide. The final product is obtained after purification using column chromatography. The synthesis of 4-isopropoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide has been optimized to yield high purity and high yield.
Aplicaciones Científicas De Investigación
4-isopropoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide has shown potential applications in various fields of scientific research. It has been studied for its anti-cancer properties, as it has been found to inhibit the growth of cancer cells in vitro and in vivo. 4-isopropoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide has also been studied for its anti-inflammatory properties, as it has been found to reduce inflammation in animal models. Additionally, 4-isopropoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide has been studied for its potential use in treating neurodegenerative diseases, as it has been found to protect neurons from oxidative stress.
Propiedades
Fórmula molecular |
C22H19N3O3 |
|---|---|
Peso molecular |
373.4 g/mol |
Nombre IUPAC |
4-propan-2-yloxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide |
InChI |
InChI=1S/C22H19N3O3/c1-14(2)27-18-8-5-15(6-9-18)21(26)24-17-7-10-20-19(12-17)25-22(28-20)16-4-3-11-23-13-16/h3-14H,1-2H3,(H,24,26) |
Clave InChI |
AFJOZBXDMQXNEH-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CN=CC=C4 |
SMILES canónico |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CN=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(4-benzylpiperazin-1-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B244991.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-methylbenzamide](/img/structure/B244994.png)

![N-[4-(1-naphthoylamino)phenyl]-2-thiophenecarboxamide](/img/structure/B244998.png)

![N-(3-{[2-(4-chlorophenyl)acetyl]amino}phenyl)-2-furamide](/img/structure/B245007.png)
![2-(4-chlorophenyl)-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B245008.png)
![N-[4-(butanoylamino)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B245009.png)
![Isopropyl 4-[(2-chlorobenzoyl)amino]benzoate](/img/structure/B245012.png)


![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-5-chloro-2-methoxybenzamide](/img/structure/B245015.png)
![N-(4-{[(3,4-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B245017.png)